![molecular formula C16H15ClN4O2 B609712 Cyclical Inhibitor Od36 CAS No. 1638644-62-8](/img/structure/B609712.png)
Cyclical Inhibitor Od36
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Overview
Description
OD36 is an inhibitor of RIPK2 with an IC50 value of 5.3 nM . It is a macrocyclic inhibitor with potent binding to the ALK2 kinase ATP pocket .
Molecular Structure Analysis
The molecular structure of OD36 has been determined through X-ray diffraction . It has been found to bind to the hinge region of kinases, similar to ATP . The conformationally restricted 3D shape of OD36 represents an optimal form .Chemical Reactions Analysis
OD36 has been shown to inhibit both RIPK2 tyrosine autophosphorylation as well as downstream NF-κB and MAPK signaling induced by muramyl dipeptide .Physical And Chemical Properties Analysis
OD36 has a molecular weight of 330.77 and its formula is C16H15ClN4O2 . It is a solid compound with a light beige color . It is soluble in DMSO at a concentration of 50 mg/mL .Scientific Research Applications
PDEs in Disease Treatment : PDEs regulate cyclic AMP and GMP, impacting numerous biological responses in health and disease. Some PDE inhibitors are clinically used for erectile dysfunction, pulmonary hypertension, and other disorders. Advances in understanding individual PDE roles and designing specific inhibitors have reignited pharmaceutical interest (Maurice et al., 2014).
Inhibitor Selectivity : The specificity of PDE inhibitors, like roliprams, is influenced by the amino acids in binding pockets and conformational changes in PDE structures. Understanding these aspects can help in designing selective inhibitors (Huai et al., 2003).
Therapeutic Potential for Cognitive Disorders : PDE2A inhibitors like TAK-915 have shown promise in treating cognitive dysfunction in schizophrenia or Alzheimer's through the upregulation of cyclic nucleotides in the brain (Mikami et al., 2017).
Ovarian Cancer Treatment : A cyclic prosaposin-derived peptide targets ovarian cancer cells through CD36, demonstrating effectiveness in treating metastatic ovarian cancer in mice models. This suggests potential efficacy in human patients (Wang et al., 2016).
Drug Development and PDE Inhibitors : Advances in the molecular pharmacology of PDE isoenzymes have identified new potential therapeutic applications in areas like dementia, depression, and schizophrenia (Jeon et al., 2005).
Cyclic Nucleotide Phosphodiesterases in Drug Development : Unique PDEs offer opportunities for targeting specific PDEs in treating various diseases, with several PDE inhibitors available or in development for different pathological conditions (Bender & Beavo, 2006).
Mechanism of Action
Mode of Action
OD36 acts as a highly potent, selective, ATP-competitive, and reversible inhibitor of RIPK2 . It inhibits RIPK2 activity at low nanomolar range . It also inhibits both RIPK2 tyrosine autophosphorylation as well as downstream NF-κB and MAPK signaling induced by muramyl dipeptide . For ALK2, OD36 binds efficiently to the ATP pocket of the kinase .
Biochemical Pathways
OD36 affects the NF-κB and MAPK signaling pathways through its inhibition of RIPK2 . It also impacts the BMP signaling pathway through its inhibition of ALK2 . These pathways play crucial roles in inflammation and bone formation, respectively .
Pharmacokinetics
It is soluble in DMSO at 50 mg/mL , suggesting good potential for bioavailability.
Result of Action
OD36 inhibits the recruitment of inflammatory cells to the peritoneum, specifically that of neutrophils, and to a lesser extent, lymphocytes . It reduces cellular infiltration in a muramyl dipeptide-induced peritonitis model . In terms of ALK2, OD36 potently antagonizes mutant ALK2 signaling and osteogenic differentiation . It efficiently blocks activin A‐induced osteogenic differentiation of fibrodysplasia ossificans progressiva endothelial colony-forming cells .
Future Directions
properties
IUPAC Name |
4-chloro-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c17-12-7-11-8-13(9-12)23-6-5-22-4-2-18-15-1-3-21-16(20-15)14(11)10-19-21/h1,3,7-10H,2,4-6H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSDBMVHAKWDRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=CC(=CC(=C2)C3=C4N=C(N1)C=CN4N=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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